molecular formula C14H28N2 B3271369 (4Ar,8as)-1,4-dipropyldecahydroquinoxaline CAS No. 5467-35-6

(4Ar,8as)-1,4-dipropyldecahydroquinoxaline

Cat. No. B3271369
CAS RN: 5467-35-6
M. Wt: 224.39 g/mol
InChI Key: QLWLQPCFOSNUKV-OKILXGFUSA-N
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Description

(4Ar,8as)-1,4-dipropyldecahydroquinoxaline, also known as DPQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DPQ is a member of the quinoxaline family of compounds and has been found to have a range of interesting properties that make it useful in a variety of different research fields.

Mechanism Of Action

(4Ar,8as)-1,4-dipropyldecahydroquinoxaline works by inhibiting the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. By blocking the activity of this receptor, (4Ar,8as)-1,4-dipropyldecahydroquinoxaline can help to regulate the levels of glutamate in the brain, which in turn can have a range of effects on cognitive function and behavior.
Biochemical and Physiological Effects:
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline has been shown to have a range of interesting biochemical and physiological effects. For example, studies have found that (4Ar,8as)-1,4-dipropyldecahydroquinoxaline can help to improve cognitive function and memory in animal models, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. (4Ar,8as)-1,4-dipropyldecahydroquinoxaline has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4Ar,8as)-1,4-dipropyldecahydroquinoxaline in lab experiments is that it is a highly specific inhibitor of the NMDA receptor, which makes it a useful tool for investigating the role of glutamate receptors in the brain. However, one limitation of using (4Ar,8as)-1,4-dipropyldecahydroquinoxaline is that it can be difficult to work with due to its complex chemical structure and the need for specialized equipment and techniques.

Future Directions

There are a number of exciting future directions for research involving (4Ar,8as)-1,4-dipropyldecahydroquinoxaline. For example, researchers are currently investigating the potential applications of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers are exploring the use of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline as a tool for investigating the role of glutamate receptors in the brain, and are working to develop new methods for synthesizing and working with (4Ar,8as)-1,4-dipropyldecahydroquinoxaline in lab settings.

Scientific Research Applications

(4Ar,8as)-1,4-dipropyldecahydroquinoxaline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline as a tool for investigating the role of glutamate receptors in the brain. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, and are thought to play a role in the development of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(4aS,8aR)-1,4-dipropyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-9-15-11-12-16(10-4-2)14-8-6-5-7-13(14)15/h13-14H,3-12H2,1-2H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWLQPCFOSNUKV-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C2C1CCCC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCN([C@@H]2[C@H]1CCCC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Ar,8as)-1,4-dipropyldecahydroquinoxaline

CAS RN

5467-35-6
Record name NSC28009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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